7-Chloro-6-methylisatin 7-Chloro-6-methylisatin
Brand Name: Vulcanchem
CAS No.: 129833-53-0
VCID: VC7437298
InChI: InChI=1S/C9H6ClNO2/c1-4-2-3-5-7(6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13)
SMILES: CC1=C(C2=C(C=C1)C(=O)C(=O)N2)Cl
Molecular Formula: C9H6ClNO2
Molecular Weight: 195.6

7-Chloro-6-methylisatin

CAS No.: 129833-53-0

Cat. No.: VC7437298

Molecular Formula: C9H6ClNO2

Molecular Weight: 195.6

* For research use only. Not for human or veterinary use.

7-Chloro-6-methylisatin - 129833-53-0

Specification

CAS No. 129833-53-0
Molecular Formula C9H6ClNO2
Molecular Weight 195.6
IUPAC Name 7-chloro-6-methyl-1H-indole-2,3-dione
Standard InChI InChI=1S/C9H6ClNO2/c1-4-2-3-5-7(6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13)
Standard InChI Key RMJWPYLWAUPQBA-UHFFFAOYSA-N
SMILES CC1=C(C2=C(C=C1)C(=O)C(=O)N2)Cl

Introduction

Chemical Identity and Structural Characteristics

7-Chloro-6-methylisatin, systematically named 6-chloro-7-methyl-1H-indole-2,3-dione, belongs to the class of substituted isatins characterized by a fused bicyclic structure comprising a benzene ring and a pyrrole ring. The compound’s molecular formula is C₉H₆ClNO₂, with a molecular weight of 195.60 g/mol . Key structural features include:

  • A chloro substituent at position 6 of the benzene ring.

  • A methyl group at position 7.

  • Two ketone groups at positions 2 and 3 of the indole scaffold.

The compound’s density is reported as 1.4±0.1 g/cm³, and its exact mass is 195.008713 Da . Nuclear magnetic resonance (NMR) spectroscopy (400 MHz, DMSO-d₆) reveals characteristic signals at δ 11.3 (1H, s), 7.4 (1H, d, J=8.0 Hz), 7.2 (1H, d, J=8.1 Hz), and 2.25 (3H, s), confirming the positions of substituents .

Synthesis Methodologies

Cyclization of N-(Substituted Phenyl) Precursors

The primary synthesis route involves the cyclization of N-(3-chloro-2-methylphenyl)-2-hydroxyimino-acetimidoyl chloride under strongly acidic conditions . Key steps include:

  • Reaction Setup:

    • Sulfuric acid (18.3 M, 300 mL) is heated to 50°C.

    • The precursor (60 g, 282 mmol) is added gradually, causing an exothermic rise to 70°C.

    • The mixture is maintained at 80°C for 20 minutes.

  • Workup and Isolation:

    • The reaction mixture is quenched with ice-water (1:1 ratio), yielding a brown-orange slurry.

    • Filtration and washing with water followed by heptane afford an orange solid.

    • Purification via sodium hydroxide dissolution and hydrochloric acid reprecipitation yields 34.5 g (62%) of pure product .

This method emphasizes high-yield cyclization (62%) under controlled exothermic conditions, with sulfuric acid acting as both catalyst and solvent.

Alternative Pathways Using Lewis Acids

Patent literature describes cyclization strategies employing boron trifluoride (BF₃) or trifluoromethanesulfonic acid for related isatin derivatives . For example:

  • Boron trifluoride/tetrahydrofuran (BF₃/THF) facilitates cyclization of N-arylhydroxylamine intermediates at 70–75°C, achieving yields up to 84% for analogous compounds .

  • Reaction times vary (10–12 hours), with post-treatment involving pH adjustment to isolate the product .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₆ClNO₂
Molecular Weight195.60 g/mol
Density1.4±0.1 g/cm³
Exact Mass195.008713 Da
PSA (Polar Surface Area)46.17 Ų
LogP (Partition Coefficient)2.05

The compound’s moderate lipophilicity (LogP 2.05) suggests potential membrane permeability, a desirable trait for bioactive molecules .

Industrial and Synthetic Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Kinase inhibitors: Functionalization at the N1 position enhances selectivity for ATP-binding pockets.

  • Antidepressants: Isatin derivatives modulate monoamine oxidase (MAO) activity.

Materials Science

Chlorinated isatins contribute to:

  • Organic semiconductors: Planar aromatic systems enable π-π stacking in thin-film transistors.

  • Coordination complexes: Metal binding at the carbonyl and amine sites generates catalysts for oxidation reactions.

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